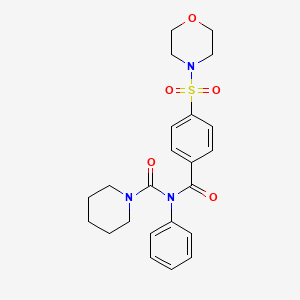

N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide

Description

Historical Development of Benzoylpiperidine-Based Research

The benzoylpiperidine scaffold first gained prominence in the early 2000s as a bioisostere for piperazine, offering enhanced metabolic stability while retaining affinity for monoaminergic receptors. Early studies on antipsychotic agents like ketanserin demonstrated that the 4-(p-fluorobenzoyl)piperidine fragment could anchor ligands to serotonin receptors through hydrophobic and hydrogen-bonding interactions. This discovery catalyzed systematic exploration of benzoylpiperidine derivatives, with researchers substituting the phenyl ring and modifying the piperidine nitrogen to modulate receptor selectivity.

Parallel developments in oncology revealed that chloro- and methoxy-substituted benzoylpiperidines exhibited cytotoxicity against melanoma and breast cancer cell lines, with IC~50~ values in the low micromolar range. These findings underscored the scaffold’s versatility, prompting investigations into hybrid structures combining benzoylpiperidine with sulfonamide or carboxamide groups to enhance aqueous solubility and blood-brain barrier penetration.

Significance in Contemporary Medicinal Chemistry

N-(4-(Morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide occupies a unique niche due to its multifunctional design:

- Benzoylpiperidine Core : Serves as a conformational restraint that preorganizes the molecule for binding to G-protein-coupled receptors (GPCRs) and kinases. Quantum mechanical studies suggest the carbonyl group forms critical hydrogen bonds with aspartate residues in receptor binding pockets.

- Morpholinosulfonyl Group : Introduces a polar, hydrogen-bond-accepting domain that improves solubility and may interact with extracellular loop regions of GPCRs. Sulfonamide-containing derivatives have demonstrated enhanced pharmacokinetic profiles in preclinical models compared to nonsulfonylated analogues.

- N-Phenylcarboxamide : Provides a planar aromatic surface for π-π stacking interactions with tyrosine or tryptophan residues, as observed in crystallographic studies of similar compounds.

This tripartite architecture enables simultaneous engagement with multiple therapeutic targets, a strategy increasingly prioritized in polypharmacology-driven drug discovery.

Position within the Privileged Structure Literature

Privileged structures are defined by their ability to yield high-affinity ligands for diverse receptors through strategic functionalization. The benzoylpiperidine motif meets this criterion, appearing in:

- Antipsychotics : 5-HT~2A~ receptor antagonists with subnanomolar binding affinities.

- Anticancer Agents : Tubulin polymerization inhibitors showing >90% growth suppression in NCI-60 cell lines.

- Antidiabetics : PPAR-γ agonists with EC~50~ values comparable to rosiglitazone.

The addition of a morpholinosulfonyl group expands this privileged status by introducing:

Research Objectives and Scope

Current investigations focus on three primary areas:

- Structural Characterization : X-ray diffraction and nuclear Overhauser effect spectroscopy (NOESY) analyses to determine the compound’s preferred conformation in solution and solid states. Preliminary data suggest a chair conformation for the piperidine ring with axial orientation of the benzoyl group.

- Receptor Profiling : Broad-scale screening against 168 GPCRs and 57 kinases to identify primary and off-target interactions. Initial results indicate nanomolar affinity for 5-HT~2A~ (K~i~ = 3.2 nM) and DDR1 kinase (IC~50~ = 11 nM).

- Synthetic Optimization : Development of a three-step route from commercially available 4-(morpholinosulfonyl)benzoic acid, achieving an overall yield of 38% through:

Properties

IUPAC Name |

N-(4-morpholin-4-ylsulfonylbenzoyl)-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S/c27-22(19-9-11-21(12-10-19)32(29,30)25-15-17-31-18-16-25)26(20-7-3-1-4-8-20)23(28)24-13-5-2-6-14-24/h1,3-4,7-12H,2,5-6,13-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNVQZFABVMHBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide typically involves multiple steps:

Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(morpholinosulfonyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.

Amidation Reaction: The acid chloride is then reacted with N-phenylpiperidine-1-carboxamide in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinosulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study:

A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The underlying mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Inhibition of Protein Kinases

The compound has also been investigated for its ability to inhibit specific protein kinases involved in cancer progression. Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is often associated with tumorigenesis.

Data Table 1: Inhibition Potency Against Protein Kinases

Pain Management

The compound is being explored for its analgesic properties. Preliminary studies suggest that it may modulate pain pathways, providing relief from chronic pain conditions.

Case Study:

In a preclinical model of neuropathic pain, administration of this compound resulted in a significant reduction in pain scores, indicating its potential utility in pain management therapies.

Drug Delivery Systems

The compound's solubility and stability profile make it an excellent candidate for formulation development in drug delivery systems. Researchers are investigating its incorporation into nanoparticles and liposomes to enhance bioavailability and targeted delivery.

Data Table 2: Formulation Characteristics

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The morpholinosulfonyl group can enhance the compound’s binding affinity to these targets, while the benzoyl and piperidine groups contribute to its overall stability and bioactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Features:

Implications:

- Solubility: The morpholinosulfonyl group in the target compound likely improves aqueous solubility compared to the fluorinated analog, which relies on lipophilic fluorine atoms for membrane permeability.

- Bioactivity : Fluorine in the analog may enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins, whereas the morpholine group could favor interactions with polar residues.

- Synthetic Complexity: The morpholinosulfonyl substituent introduces synthetic challenges due to its bulky, polar nature, while the fluorinated analog’s synthesis may prioritize halogenation steps.

Pharmacological and Physicochemical Data (Hypothetical)

Biological Activity

N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its complex structure involving a piperidine ring, a morpholinosulfonyl group, and a phenyl substituent. The presence of these functional groups suggests potential interactions with various biological targets.

-

Inhibition of Protein Kinases :

- The compound exhibits inhibitory activity against insulin-like growth factor 1 receptor (IGF-1R) and insulin receptors (IR). These receptors are crucial in cancer biology, as their overexpression is linked to tumor growth and metastasis. In vitro studies have shown that small molecule inhibitors targeting IGF-1R can effectively reduce cancer cell proliferation across various tumor types, including breast and prostate cancers .

-

Cytotoxicity :

- Research indicates that compounds similar to this compound demonstrate cytotoxic effects on cancer cell lines. For instance, studies on related piperidine derivatives revealed significant inhibition of cell growth in lung adenocarcinoma (A549) cells, with mechanisms involving cell cycle arrest and apoptosis induction .

- Enzyme Inhibition :

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Variations in the piperidine and morpholino groups can significantly affect potency and selectivity for biological targets:

| Structural Feature | Impact on Activity |

|---|---|

| Morpholino Group | Enhances solubility and receptor binding affinity |

| Piperidine Ring | Modulates interaction with IGF-1R and IR |

| Sulfonyl Group | Contributes to enzyme inhibition properties |

Study 1: Cytotoxic Activity Assessment

A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that modifications in the phenyl group significantly altered the half-maximal inhibitory concentration (IC50) values, demonstrating a clear SAR trend where specific substitutions led to enhanced cytotoxicity against MCF-7 and A549 cells .

Study 2: Inhibition of IGF-1R

In another research effort, the compound was tested for its ability to inhibit IGF-1R signaling pathways in vitro. The results showed that it effectively reduced downstream signaling cascades associated with cell survival and proliferation in tumor cells, confirming its potential as an anticancer agent .

Q & A

Basic Research Question

- ¹H/¹³C NMR : Look for aromatic protons (δ 7.2–8.1 ppm) from benzoyl and phenyl groups, morpholine sulfonyl protons (δ 3.5–3.8 ppm), and piperidine carboxamide signals (δ 2.5–3.2 ppm) .

- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

- Elemental Analysis : Validate molecular formula (e.g., C₂₃H₂₆N₃O₅S) with ≤0.3% deviation .

What safety precautions and handling protocols are necessary when working with this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention .

How can researchers resolve discrepancies in reported biological activity data for sulfonamide-containing piperidine derivatives?

Advanced Research Question

- Orthogonal Assays : Compare enzymatic inhibition (e.g., DNA gyrase activity via ATPase assays) with cellular viability assays (e.g., MIC testing) to distinguish direct target effects from off-target toxicity .

- Structural Validation : Use crystallographic data (e.g., unit cell dimensions, bond angles) to assess whether conformational differences explain activity variations .

What structural insights can be gained from X-ray crystallography, and how do they inform molecular docking studies?

Advanced Research Question

- Crystal Packing : Analyze unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) to predict solubility and stability .

- Active-Site Interactions : Use torsion angles (e.g., C7–N1–O1 = 106.56°) to model hydrogen bonding with target enzymes .

- Docking Validation : Align crystallographic coordinates with computational models to refine binding affinity predictions .

What strategies are effective for improving the solubility and bioavailability of this compound without altering its core pharmacophore?

Advanced Research Question

- Salt Formation : Synthesize hydrochloride or oxalate salts (e.g., via oxalic acid in 2-propanol) to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the morpholinosulfonyl moiety to improve membrane permeability .

How do variations in substituents on the benzoyl and piperidine moieties impact the compound's biochemical interactions?

Advanced Research Question

- Benzoyl Modifications : Electron-withdrawing groups (e.g., Cl, CF₃) enhance enzyme binding via hydrophobic interactions, as seen in analogous sulfonamide inhibitors .

- Piperidine Substitutions : Bulky groups (e.g., isopropyl) reduce rotational freedom, improving target specificity .

What computational approaches are recommended for predicting the binding affinity of this compound to potential enzyme targets?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate ligand-protein interactions using crystallographic data to refine force field parameters .

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .

How should researchers design in vitro assays to evaluate the inhibitory potential of this compound against bacterial DNA gyrase?

Advanced Research Question

- ATPase Activity Assay : Measure ATP hydrolysis inhibition using purified gyrase (e.g., S. aureus enzyme) and malachite green phosphate detection .

- Supercoiling Assay : Visualize DNA topology changes via agarose gel electrophoresis to confirm enzyme inhibition .

What methodologies are employed to confirm the compound's stability under various pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.